molecular formula C15H15ClFNO2S B4697138 4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B4697138
M. Wt: 327.8 g/mol
InChI Key: JQYVNJZZRKHNPU-UHFFFAOYSA-N
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Description

4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, fluorobenzyl, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups enhances its reactivity and potential antimicrobial activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-10-8-15(11(2)7-14(10)16)21(19,20)18-9-12-3-5-13(17)6-4-12/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYVNJZZRKHNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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